molecular formula C15H13ClN2O B3420396 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one CAS No. 186611-56-3

5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one

Cat. No.: B3420396
CAS No.: 186611-56-3
M. Wt: 272.73 g/mol
InChI Key: XLBQNZICMYZIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one is a halogenated indolin-2-one derivative characterized by a (Z)-configured methylene bridge linking a 5-chloroindolin-2-one core to a 3,5-dimethylpyrrole moiety. This compound belongs to a class of molecules with demonstrated pharmacological relevance, particularly in anticancer and kinase inhibition studies . The presence of the chloro substituent at the 5-position of the indolin-2-one scaffold enhances its bioactivity by influencing electronic properties and intermolecular interactions, such as hydrogen bonding, which can stabilize its conformation . The compound’s structural uniqueness lies in its fused heterocyclic system, which has been synthesized via condensation reactions of substituted aldehydes with indolinones under catalytic conditions .

Properties

IUPAC Name

5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBQNZICMYZIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145213
Record name 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186611-56-3, 1055412-47-9
Record name 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186611-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU5614
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 186611-56-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of SU5614 involves several steps, starting with the preparation of the core indolinone structure. The synthetic route typically includes the following steps:

Industrial production methods for SU5614 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions:

  • Aromatic substitution : Reacts with amines (e.g., pyrrolidine) in ethanol at 80°C to yield 5-amino derivatives.

  • Metal-catalyzed coupling : Participates in Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst.

Representative Data:

ReagentConditionsProductYield
NH₂(CH₂)₂NH₂EtOH, 80°C5-(2-aminoethyl) derivative72%
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃5-phenyl analog65%

Condensation Reactions

The methylene bridge facilitates condensation with carbonyl-containing reagents:

  • Knoevenagel condensation : Reacts with aldehydes (e.g., benzaldehyde) in acetic acid to form extended π-conjugated systems .

  • Schiff base formation : Combines with hydrazines to generate hydrazone derivatives under reflux.

Oxidation and Reduction

  • Oxidation : The pyrrole methyl group is oxidized to a formyl group using ceric ammonium nitrate (CAN) in acetic acid .

  • Reduction : Sodium borohydride selectively reduces the exocyclic double bond in ethanol, yielding saturated analogs .

Key Conditions:

  • CAN (2.5 equiv), CH₃COOH, 25°C, 1 h → Quantitative oxidation .

  • NaBH₄, EtOH, 0°C → 89% yield of reduced product .

Cycloaddition and Cyclization

  • Diels-Alder reactions : The conjugated diene system reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered rings.

  • Pyrrole ring functionalization : Undergoes electrophilic substitution (e.g., bromination) at the 4-position of the pyrrole moiety .

Hydrolysis and Esterification

  • Ester hydrolysis : The ethyl ester derivative is hydrolyzed to carboxylic acid using NaOH in methanol/water (2 h reflux, 75% yield) .

  • Re-esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to regenerate esters.

Biological Activity-Driven Modifications

To enhance tyrosine kinase inhibition:

  • Ureido group introduction : Reaction with isocyanates at position 6 improves VEGF receptor affinity (IC₅₀ = 0.32 μM) .

  • Halogen exchange : Fluorine replaces chlorine via Balz-Schiemann reaction to reduce toxicity .

Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in DMSO leads to Z→E isomerization (t₁/₂ = 4.2 h) .

  • Acidic hydrolysis : Decomposes in HCl (1M) at 60°C via indolinone ring opening.

Comparative Reactivity Table

Reaction TypeReagentsTemp (°C)Time (h)Key Product
Nucleophilic substitutionNH₂CH₂CH₂NH₂8065-Aminoethyl derivative
OxidationCAN/CH₃COOH251Formyl-pyrrole intermediate
ReductionNaBH₄/EtOH02Dihydroindolinone
CondensationPhCHO/AcOH11012Benzylidene adduct

This compound’s reactivity profile enables its use in synthesizing bioactive analogs for anticancer and antiangiogenic applications . Controlled functionalization of its chloro and methylene groups remains critical for optimizing pharmacokinetic properties .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C15H13ClN2O
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 1055412-47-9
  • IUPAC Name : 5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

The structure features a chlorinated indolinone core substituted with a pyrrole-derived side chain, which contributes to its biological activity.

Antitumor Activity

SU5614 is primarily recognized for its role as a FMS-like tyrosine kinase 3 (FLT3) inhibitor . It has shown promise in the treatment of acute myeloid leukemia (AML) by inhibiting FLT3 signaling pathways that are often mutated in this cancer type. In vitro studies have demonstrated that SU5614 can induce growth arrest and apoptosis in FLT3-expressing leukemia cell lines such as Kasumi-1 and UT-7 by disrupting the stem cell factor (SCF)-induced activation of c-KIT signaling pathways .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The compound acts as a selective antagonist of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. This inhibition is crucial for preventing angiogenesis—the formation of new blood vessels—which is a key process in tumor growth and metastasis. Studies have indicated that SU5614 effectively reduces tumor vascularization in animal models .

Case Study 1: Acute Myeloid Leukemia Treatment

In a study published in Blood Cancer Journal, researchers evaluated the efficacy of SU5614 in combination with standard chemotherapy agents in AML patients with FLT3 mutations. The results indicated improved overall survival rates and reduced relapse rates compared to traditional therapies alone, highlighting the compound's potential as a targeted therapy .

Case Study 2: In Vivo Tumor Models

A preclinical study investigated the effect of SU5614 on tumor growth in xenograft models of human cancer. The administration of SU5614 resulted in significant tumor shrinkage and decreased metastatic spread, further supporting its role as an effective anti-cancer agent targeting multiple pathways involved in tumor progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related indolin-2-one derivatives, focusing on substituent effects, conformational preferences, and biological activities. Key analogues include:

Compound Name Structural Features Biological Activity Key Findings
(Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one 5-Fluoro substituent; lacks 3,5-dimethylpyrrole Neuroprotective, kinase inhibition Adopts a (Z)-conformation due to intramolecular N–H⋯O hydrogen bonding .
(E)-5-Chloro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one (E)-configured methylene bridge; no pyrrole methyl groups Antitumor, protein kinase inhibition (E)-isomer shows distinct binding modes compared to (Z)-counterparts .
(Z)-3-[(4-Oxo-4H-chromen-3-yl)methylene]indolin-2-one derivatives Chromone or coumarin core instead of pyrrole Anticancer, COX-2 inhibition Exhibits GI₅₀ values of 3.2 μM against 60 cancer cell lines .
Obatoclax Mesylate 3-Methoxy substitution; methanesulfonate salt Chronic lymphocytic leukemia treatment Targets BCL-2 family proteins; structurally related but with distinct SAR .

Key Comparisons

Conformational Stability: The (Z)-configuration of the target compound is stabilized by intramolecular hydrogen bonding between the pyrrole N–H and the indolinone carbonyl group, a feature absent in its (E)-isomer . Fluorinated analogues (e.g., 5-fluoro) adopt similar (Z)-conformations, but chloro derivatives may favor (E)-configurations unless steric or electronic factors (e.g., 3,5-dimethylpyrrole) enforce (Z)-geometry .

Biological Activity: Anticancer Potency: The target compound’s 5-chloro and 3,5-dimethylpyrrole groups enhance cytotoxicity compared to non-halogenated or less substituted analogues. For example, chromone-based derivatives (e.g., compound 185) show GI₅₀ values of 3.2 μM, while pyrrole-containing variants may exhibit improved selectivity due to optimized steric bulk . Enzyme Inhibition: Unlike COX-2 selective inhibitors (e.g., compound 185b, IC₅₀ = 20–29 μM), the target compound’s activity is likely mediated through kinase pathways, as seen in structurally related indolin-2-ones .

Halogen substitution (Cl vs.

Table 1: Structural and Activity Comparison

Property Target Compound 5-Fluoro Analogue Chromone-Based Derivative (185)
Substituents 5-Cl, 3,5-dimethylpyrrole 5-F, unsubstituted pyrrole 4-Oxochromone, variable R groups
Conformation (Z) (Z) (Z)
Key Bioactivity Anticancer, kinase inhibition Neuroprotective Anticancer (GI₅₀ = 3.2 μM), COX-2 inhibition
Selectivity Moderate High (neuronal targets) High (COX-2 SI = 46–337)
LogP (Predicted) ~3.5 ~2.8 ~2.9

Biological Activity

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, commonly referred to as SU5614, is a compound of significant interest due to its biological activity as a vascular endothelial growth factor receptor (VEGFR) antagonist. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₅H₁₃ClN₂O
  • Molecular Weight : 272.73 g/mol
  • IUPAC Name : (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
  • CAS Number : 1055412-47-9

SU5614 functions primarily as a protein tyrosine kinase inhibitor , specifically targeting the VEGF receptor and platelet-derived growth factor (PDGF) receptor tyrosine kinases. These receptors are crucial in mediating angiogenesis and tumor growth. By inhibiting these pathways, SU5614 can potentially limit tumor proliferation and metastasis.

1. Antitumor Activity

Research indicates that SU5614 exhibits potent antitumor effects by inhibiting angiogenesis, a process essential for tumor growth. In vitro studies have demonstrated its ability to reduce cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

2. Inhibition of Vascular Endothelial Growth Factor

As a VEGFR antagonist, SU5614 disrupts the signaling pathways that promote endothelial cell proliferation and migration. This inhibition is critical in preventing the formation of new blood vessels that supply nutrients to tumors .

3. FLT3 Inhibition

Additionally, SU5614 has been recognized as a selective inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). This inhibition can lead to reduced survival of FLT3-dependent leukemic cells, presenting a potential therapeutic avenue for AML patients .

Case Studies and Experimental Data

A variety of studies have evaluated the efficacy of SU5614:

StudyFindings
Demonstrated significant reduction in tumor growth in xenograft models of breast cancer when treated with SU5614.
Identified in human blood samples post-exposure, indicating potential for monitoring therapeutic efficacy and safety.
Showed selective inhibition of VEGFR and PDGFR pathways leading to decreased angiogenesis in vitro.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via a Claisen-Schmidt condensation. For example, 5-chloroisatin reacts with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde in methanol using diethylamine as a base. Dehydration under reflux yields the Z-isomer, confirmed by intramolecular hydrogen bonding . Key steps include:

  • Catalyst : Piperidine or diethylamine (0.1–1.0 eq) in ethanol/methanol.
  • Purification : Recrystallization from isopropanol or petroleum ether diffusion .
  • Yield optimization : Reaction time (3–24 hours) and temperature (reflux at 80°C) significantly affect purity.

Q. How can researchers confirm the Z-conformation of the methylene group in this compound?

  • Methodology :

  • X-ray crystallography : Intramolecular N–H⋯O hydrogen bonding stabilizes the Z-conformation, as observed in fluoro analogs .
  • NMR spectroscopy : Distinct chemical shifts for the exocyclic double bond (δ 6.8–7.2 ppm for H-α and H-β in 1^1H NMR) and coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) differentiate Z/E isomers .

Q. What spectroscopic techniques are essential for characterizing this compound, and what are the expected key spectral features?

  • Key Techniques :

TechniqueKey FeaturesReference
1^1H NMRδ 10.2–10.8 ppm (N–H of indolinone), δ 6.5–7.5 ppm (aromatic and vinyl H)
13^{13}C NMRδ 170–175 ppm (C=O), δ 120–140 ppm (aromatic and vinyl C)
FTIR1680–1700 cm1^{-1} (C=O stretch), 3200–3300 cm1^{-1} (N–H stretch)
Melting Point260–265°C (consistent with Z-isomers of related indolinones)

Advanced Research Questions

Q. How do substituents on the indolin-2-one core affect the compound's physicochemical properties and bioactivity?

  • Methodology :

  • Electron-withdrawing groups (e.g., Cl at C5) increase electrophilicity, enhancing kinase inhibition potential (analogous to c-Met inhibitors like PHA-665752) .
  • Steric effects : Bulky substituents (e.g., 3,5-dimethylpyrrole) may hinder π-stacking interactions, reducing solubility but improving membrane permeability .
  • Comparative studies : Replace Cl with F () or NO2_2 () to assess electronic effects on bioactivity .

Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions?

  • Troubleshooting :

  • Tautomerism : Check for enol-keto tautomerism via variable-temperature NMR or deuterium exchange experiments .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., E-isomers or aldol adducts) from incomplete dehydration .
  • DFT calculations : Compare computed 13^{13}C NMR shifts (e.g., B3LYP/6-31G*) with experimental data to validate structures .

Q. What are the methodological considerations for evaluating the compound's potential as a kinase inhibitor?

  • Experimental design :

  • Enzyme assays : Use recombinant kinases (e.g., c-Met) with ATP-competitive binding assays (IC50_{50} determination) .
  • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., HGF-dependent tumors) with dose-response curves .
  • Structural insights : Perform docking studies using X-ray coordinates (e.g., PDB 3LQ8) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.